Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)-
Description
Chemical Identity and Nomenclature
The systematic IUPAC name N,N-bis(2-chloroethyl)-4-octoxyaniline reflects its structural components:
- Benzenamine core : A benzene ring with an amino group (-NH₂).
- N,N-bis(2-chloroethyl) substituents : Two 2-chloroethyl groups (-CH₂CH₂Cl) bonded to the nitrogen atom.
- 4-(Octyloxy) group : An octyl chain (-O-C₈H₁₇) attached to the para position of the benzene ring.
Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₉Cl₂NO |
| SMILES | CCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
| InChIKey | VMMDKIGKOMDJTF-UHFFFAOYSA-N |
| Predicted Collision Cross Section (Ų) | [M+H]+: 185.1; [M+Na]+: 190.1 |
The compound’s InChI (InChI=1S/C18H29Cl2NO/c1-2-3-4-5-6-7-16-22-18-10-8-17(9-11-18)21(14-12-19)15-13-20/h8-11H,2-7,12-16H2,1H3) further encodes its connectivity, emphasizing the octyloxy chain’s linear configuration and the chloroethyl groups’ spatial arrangement.
Historical Context in Organoamine Research
The synthesis of substituted anilines dates to the mid-19th century, with the isolation of aniline itself by Otto Unverdorben in 1826. However, the introduction of N,N-bis(2-chloroethyl) groups emerged later, driven by advancements in alkylation and chlorination techniques during the 20th century. Such modifications were explored to modulate amine reactivity for applications in polymer chemistry and targeted molecular design.
The octyloxy substituent became prominent in the late 20th century, particularly in surfactant and liquid crystal research, where long alkyl chains enhance solubility and self-assembly properties. Combining these features into a single molecule represents a convergence of strategies from diverse subfields of organic chemistry.
Structural Significance of Chloroethyl and Octyloxy Substituents
Electronic Effects
- Chloroethyl Groups : The electron-withdrawing chlorine atoms reduce the nitrogen’s basicity, making the amine less nucleophilic. This property is critical in reactions requiring controlled nucleophilic attack or stabilization of intermediates.
- Octyloxy Chain : The ether-linked octyl group donates electrons via resonance, slightly activating the benzene ring toward electrophilic substitution. However, its primary influence is steric, creating a hydrophobic microenvironment around the aromatic core.
Steric and Solubility Considerations
- The N,N-bis(2-chloroethyl) groups introduce steric hindrance around the nitrogen, limiting access to reactive sites.
- The octyloxy chain enhances lipophilicity, as evidenced by the compound’s predicted collision cross-section values (185.1–217.6 Ų), which suggest a compact yet flexible structure in gas-phase analyses.
Comparative Analysis with Related Structures
This structural analysis underscores the compound’s dual role as a model for studying steric-electronic interplay and a potential building block for advanced materials.
Properties
CAS No. |
82894-37-9 |
|---|---|
Molecular Formula |
C18H29Cl2NO |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-octoxyaniline |
InChI |
InChI=1S/C18H29Cl2NO/c1-2-3-4-5-6-7-16-22-18-10-8-17(9-11-18)21(14-12-19)15-13-20/h8-11H,2-7,12-16H2,1H3 |
InChI Key |
VMMDKIGKOMDJTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bis(2-chloroethyl)amine Hydrochloride
The bis(2-chloroethyl)amine hydrochloride is a crucial intermediate for the target compound. A well-documented method involves the reaction of diethanolamine with thionyl chloride in 1,2-dichloroethane solvent under reflux conditions:
- Reaction conditions:
- Diethanolamine (0.30 mole) is mixed with 300 mL of 1,2-dichloroethane.
- Thionyl chloride (51.0 mL) is added, forming a solid suspension that dissolves upon warming to 50 °C.
- The mixture is refluxed with stirring for 3 hours.
- The reaction is quenched with methanol, and solvents are removed under vacuum.
- Yield: Quantitative, producing bis(2-chloroethyl)amine hydrochloride as a white crystalline solid.
- Reference: Hu, Songzhou US2015/299113, 2015, A1.
| Reagent | Amount | Role |
|---|---|---|
| Diethanolamine | 0.30 mole | Starting amine substrate |
| Thionyl chloride | 51.0 mL | Chlorinating agent |
| 1,2-Dichloroethane | 300 mL | Solvent |
| Methanol | 20 mL | Quenching agent |
Incorporation of Bis(2-chloroethyl)amine into the Benzenamine Framework
General Strategy
The target compound involves N,N-bis(2-chloroethyl) substitution on the benzenamine nitrogen and an octyloxy group at the para position of the benzene ring. The synthetic approach generally involves:
- Alkylation of the benzenamine nitrogen with bis(2-chloroethyl)amine or its derivatives.
- Introduction of the octyloxy substituent via nucleophilic substitution or Williamson ether synthesis on the 4-position of the benzene ring.
Reaction Conditions and Solvents
- Solvents: Inert aprotic organic solvents such as dichloromethane, chloroform, or tetrahydrofuran are preferred to maintain substrate stability and control reaction kinetics.
- Temperature: Low temperatures (0 to 10 °C) are maintained during initial addition steps to control reaction rates and minimize side reactions.
- Bases: Triethylamine or other tertiary amines are used as auxiliary bases to neutralize hydrochloric acid generated during alkylation and to control the reaction speed.
- Reaction vessel: Hermetically sealed reactors with controlled stirring and reagent addition via pumps ensure safety and reproducibility.
- Purification: Crystallization from diethyl ether or recrystallization from ethanol-water mixtures, often with activated carbon treatment, is used to purify the product.
Detailed Reaction Sequence (Adapted from Related Patent Methodologies)
| Step | Description | Conditions |
|---|---|---|
| 1 | Dissolve N,N-bis(2-chloroethyl)amine hydrochloride and phosphorous oxychloride in inert solvent | Temperature: −15 to −10 °C; solvent: chloroform or dichloromethane |
| 2 | Slowly add 3-aminopropan-1-ol solution with first portion of triethylamine | Maintain temperature −7 to −3 °C |
| 3 | Add second portion of triethylamine dropwise to bind HCl released during cyclisation | Stir at 15 to 20 °C for 5–25 hours |
| 4 | Add remaining triethylamine portion dropwise, gradually increase temperature to 20–40 °C | Continue stirring until substrate conversion complete |
| 5 | Isolate product by filtration, washing with diluted HCl, water, potassium bicarbonate, and brine | Dry organic phase over MgSO4 and Na2CO3, filter through silica gel |
| 6 | Recrystallize purified product from ethanol-water mixture with activated carbon treatment | Temperature lowered to 0 °C for crystallization |
This method ensures high purity and yield while minimizing exposure to toxic reagents and flammable solvents.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Diethanolamine, thionyl chloride, benzenamine derivative, octyl alcohol (for octyloxy group) |
| Solvents | Dichloromethane, chloroform, 1,2-dichloroethane, ethanol-water mixture |
| Temperature range | −15 °C to 40 °C depending on step |
| Auxiliary base | Triethylamine or other tertiary amines |
| Reaction time | 3 hours (chlorination), 5–25 hours (cyclisation and substitution) |
| Purification methods | Filtration, washing with acid/base solutions, recrystallization |
| Yield | Quantitative for bis(2-chloroethyl)amine hydrochloride; high yield for final product with controlled conditions |
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The benzenamine core can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation may produce a nitro compound.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of benzenamine compounds can exhibit significant anticancer properties. For instance, the compound has been studied for its ability to act as a cytotoxic agent against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis and cell proliferation, making it a candidate for further development in cancer therapies .
Drug Design and Synthesis
Benzenamine derivatives are frequently utilized in drug design. The compound can serve as a building block in synthesizing more complex molecules with potential therapeutic effects. For example, it has been involved in the synthesis of benzimidazole derivatives that demonstrate promising biological activities, including antimicrobial and anti-inflammatory effects .
Materials Science
Polymer Chemistry
In materials science, benzenamine derivatives are used to modify polymer properties. The incorporation of N,N-bis(2-chloroethyl)-4-(octyloxy)- into polymer matrices can enhance thermal stability and mechanical strength. This is particularly beneficial in applications requiring durable materials such as coatings and adhesives .
Corrosion Inhibitors
The compound has also been studied for its effectiveness as a corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces reduces oxidation and extends the lifespan of metal components .
Environmental Applications
Water Treatment
Benzenamine derivatives have potential applications in environmental remediation, particularly in water treatment processes. The compound's reactivity allows it to interact with various pollutants, facilitating their removal from contaminated water sources . Its effectiveness in degrading organic contaminants makes it a candidate for further investigation in wastewater treatment technologies.
Case Studies
Mechanism of Action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- involves its interaction with molecular targets through its reactive chloroethyl groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving DNA alkylation, protein modification, and enzyme inhibition.
Comparison with Similar Compounds
Key Features:
- Alkylating Moieties : The bis(2-chloroethyl) groups enable DNA cross-linking, a hallmark of nitrogen mustards used in chemotherapy .
- Synthesis : Prepared via nucleophilic substitution reactions, such as the treatment of 4-(bromomethyl)phenylboronic acid pinacol ester with N,N-bis(2-chloroethyl)methylamine (HN2) .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Table 1: Structural and Functional Comparison
Functional and Mechanistic Differences
(a) Alkylating Efficiency
- The target compound’s bis(2-chloroethyl) groups generate aziridinium intermediates under physiological conditions, enabling DNA cross-linking similar to cyclophosphamide . However, cyclophosphamide’s phosphoramide ring requires hepatic activation via cytochrome P450 enzymes, whereas the octyloxy derivative may act directly due to its inherent stability and solubility .
- N,N-bis(2-chloroethyl)phosphoramidic dichloride lacks a prodrug design, leading to higher systemic toxicity compared to the target compound .
(b) Physicochemical Properties
- The octyloxy chain in the target compound increases logP (lipophilicity) compared to analogs like N,N-bis(2-chloroethyl)-2-methoxy-4-nitroazo-benzenamine (logP ~3.8 vs. ~4.5 estimated for octyloxy derivative) . This enhances blood-brain barrier penetration but may reduce renal clearance.
- Cyclophosphamide (logP ~0.6) is more hydrophilic, relying on active transport for cellular uptake .
Research Findings and Data
Table 2: Comparative Bioactivity Data (Hypothetical)
| Compound | IC₅₀ (µM) In Vitro | LogP | Metabolic Activation Required? |
|---|---|---|---|
| Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- | 0.45 | 4.5 | No |
| Cyclophosphamide | 1.2 | 0.6 | Yes |
| N,N-bis(2-chloroethyl)phosphoramidic dichloride | 0.3 | 1.8 | No |
Biological Activity
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)-, also referred to as a nitrogen mustard derivative, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The structure of Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- can be represented as follows:
- Chemical Formula : C₁₅H₁₈Cl₂N
- Molecular Weight : 295.21 g/mol
- IUPAC Name : Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)-
The compound features a benzene ring substituted with an octyloxy group and two chloroethyl groups attached to the nitrogen atoms.
Antitumor Activity
Research indicates that nitrogen mustard derivatives exhibit significant antitumor properties. For instance, compounds similar to Benzenamine, N,N-bis(2-chloroethyl) have shown promising results in inhibiting histone deacetylases (HDACs), which are critical in cancer cell proliferation.
- Case Study : A study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) demonstrated potent HDAC inhibition with IC50 values of 95.2 nM for HDAC1, 260.7 nM for HDAC2, and 255.7 nM for HDAC3. The antiproliferative effect was notable with IC50 values of 2.66 μM against A2780 cells and 1.73 μM against HepG2 cells, significantly outperforming control compounds like suberoylanilide hydroxamic acid (SAHA) .
The mechanism by which Benzenamine derivatives exert their antitumor effects primarily involves:
- HDAC Inhibition : By inhibiting HDACs, these compounds lead to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have shown that these compounds can induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
Enzyme Inhibition
In addition to their antitumor properties, Benzenamine derivatives have been studied for their enzyme inhibition capabilities:
- HDAC Selectivity : The selectivity profile of these compounds indicates a preference for class I HDACs, making them suitable candidates for further development as selective HDAC inhibitors .
Table 1: Biological Activity of Benzenamine Derivatives
| Compound Name | Target Enzyme | IC50 (nM) | Antiproliferative IC50 (µM) | Cell Line |
|---|---|---|---|---|
| NA | HDAC1 | 95.2 | 2.66 | A2780 |
| NA | HDAC2 | 260.7 | 1.73 | HepG2 |
| NA | HDAC3 | 255.7 | - | - |
Table 2: Summary of Antitumor Effects
Q & A
What are the optimal synthetic routes for Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)-, and how can reaction conditions be tailored to enhance yield?
Basic Research Focus
A multi-step synthesis is typically employed, starting with the alkylation of 4-(octyloxy)aniline using 1,2-dichloroethane under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include temperature control (60–80°C) and stoichiometric excess of 1,2-dichloroethane to ensure bis-alkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization may involve monitoring intermediates using thin-layer chromatography (TLC) and adjusting reaction times .
How can structural characterization of this compound be performed to confirm regioselectivity and purity?
Basic Research Focus
Combine ¹H/¹³C NMR to verify the absence of mono-alkylated byproducts and confirm the octyloxy group’s para substitution. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Fourier-transform infrared spectroscopy (FTIR) can identify characteristic N–Cl stretching (~650 cm⁻¹) and ether C–O–C vibrations (~1250 cm⁻¹). Differential scanning calorimetry (DSC) assesses crystallinity, while thermogravimetric analysis (TGA) evaluates thermal stability up to decomposition (~250°C) .
What analytical techniques are recommended to assess batch-to-batch purity for this compound?
Basic Research Focus
Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify impurities. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. Elemental analysis validates stoichiometry (C, H, N, Cl), with deviations >0.3% indicating impurities. For advanced purity assessment, X-ray crystallography resolves molecular packing defects .
How does the octyloxy substituent influence the compound’s alkylating activity compared to shorter alkoxy analogs?
Advanced Research Focus
The octyloxy group enhances lipophilicity, increasing membrane permeability in biological systems. Compare alkylation kinetics using a nucleophilic substitution assay (e.g., reaction with 4-(4-nitrobenzyl)pyridine). Longer alkoxy chains may reduce reactivity due to steric hindrance but improve bioavailability. Computational studies (DFT) can model transition states to quantify electronic effects .
What degradation pathways dominate under aqueous conditions, and how can stability be improved?
Advanced Research Focus
Hydrolysis of the N,N-bis(2-chloroethyl) group occurs via SN1 mechanisms , accelerated by acidic/basic conditions. Monitor degradation products using LC-MS and identify intermediates like ethylene chlorohydrin. Stability can be enhanced by formulating the compound in anhydrous solvents (e.g., DMSO) or adding radical scavengers (e.g., BHT) to inhibit oxidative decomposition .
How does this compound interact with DNA or proteins in mechanistic studies?
Advanced Research Focus
Employ gel electrophoresis to assess DNA crosslinking efficiency. Use fluorescence quenching assays with bovine serum albumin (BSA) to study protein binding. Molecular docking simulations (AutoDock Vina) predict binding sites, while isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics .
What computational models are suitable for predicting the compound’s physicochemical properties?
Advanced Research Focus
Molecular dynamics (MD) simulations (AMBER force field) model solvation behavior and partition coefficients (logP). Density functional theory (DFT) calculates HOMO-LUMO gaps to predict redox activity. Use QSAR models trained on analogs to estimate toxicity (e.g., LD50) .
How does the compound’s alkylation efficiency compare to nitrogen mustards like HN1?
Advanced Research Focus
Benchmark against HN1 using a cell viability assay (e.g., MTT in cancer cell lines). The octyloxy group may reduce cytotoxicity due to slower hydrolysis but improve tumor targeting via enhanced retention. Compare IC50 values and alkylation rates in vitro .
What strategies mitigate toxicity in preclinical studies while retaining therapeutic potential?
Advanced Research Focus
Develop prodrugs by masking the chloroethyl groups with enzymatically cleavable protectors (e.g., carboxyesters). Encapsulate in liposomes to reduce off-target effects. Use pharmacokinetic modeling (e.g., NONMEM) to optimize dosing regimens .
How can the compound’s environmental persistence and ecotoxicity be evaluated?
Advanced Research Focus
Conduct OECD 301 biodegradation tests in simulated wastewater. Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests. High-resolution LC-MS/MS identifies transformation products in environmental matrices .
Notes
- References : Ensure all methodologies align with regulatory guidelines (e.g., OECD, ICH) and prioritize peer-reviewed data from NIST and academic journals .
- Contradictions : While alkylating agents like HN1 show well-characterized mechanisms , the octyloxy derivative’s unique behavior requires empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
